2,4,5,6-Tetrachloropyrimidine

Thermochemistry Process Chemistry Computational Chemistry

2,4,5,6-Tetrachloropyrimidine (TCP) is the only perchloropyrimidine enabling four sequential Suzuki-Miyaura couplings without protection/deprotection—critical for tetra-arylpyrimidine kinase inhibitor libraries. Its reactivity gradient (C-4 > C-2 >> C-5) enables site-selective functionalization; C-5 remains unreactive to nucleophiles, preserving a latent handle for late-stage cross-coupling or halogen exchange. Unlike 2,4,6-trichloropyrimidine, TCP supports C-5 fluorination and full tetra-substitution. Sourced at ≥98% purity for batch consistency in validated agrochemical and medicinal chemistry workflows.

Molecular Formula C4Cl4N2
Molecular Weight 217.9 g/mol
CAS No. 1780-40-1
Cat. No. B156064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetrachloropyrimidine
CAS1780-40-1
Molecular FormulaC4Cl4N2
Molecular Weight217.9 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C4Cl4N2/c5-1-2(6)9-4(8)10-3(1)7
InChIKeyGVBHCMNXRKOJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6-Tetrachloropyrimidine CAS 1780-40-1: Technical Specifications and Core Chemical Identity for Procurement Decisions


2,4,5,6-Tetrachloropyrimidine (TCP, CAS 1780-40-1, molecular formula C₄Cl₄N₂, molecular weight 217.9 g/mol) is a perchlorinated heterocyclic building block belonging to the chloropyrimidine class [1]. The compound exists as a white to light yellow crystalline powder with a melting point range of 68-70 °C and is commercially available at a standard purity of 97% (GC) . TCP contains four chlorine atoms at positions 2, 4, 5, and 6 of the pyrimidine ring, creating a highly electron-deficient aromatic system that enables sequential and site-selective functionalization via nucleophilic substitution or cross-coupling chemistry [2]. This compound serves as a versatile intermediate in the synthesis of mono-, di-, tri-, and tetra-substituted pyrimidines, with documented applications in medicinal chemistry, agrochemical development, and materials science .

Why 2,4,6-Trichloropyrimidine and Other Partially Chlorinated Analogs Cannot Replace 2,4,5,6-Tetrachloropyrimidine in Multi-Site Sequential Derivatization


Substituting 2,4,5,6-tetrachloropyrimidine (TCP) with its closest analog 2,4,6-trichloropyrimidine or other partially chlorinated pyrimidines introduces fundamental limitations in synthetic strategy. TCP possesses four reactive chlorine substituents (positions 2, 4, 5, and 6) with a well-defined reactivity gradient that enables controlled, sequential functionalization—a capability that analogs with fewer chlorine atoms inherently lack [1]. In nucleophilic substitution reactions, TCP exhibits distinct site-selectivity with preferential attack at C-4 (major product) and C-2 (minor product), while C-5 remains completely unreactive under standard conditions, allowing for precise stepwise derivatization . The thermochemical properties of TCP also differ significantly from partially chlorinated analogs; the standard molar enthalpy of formation (gaseous state, 298.15 K) for TCP is measurably distinct from 2,4,6-trichloropyrimidine, reflecting fundamental differences in molecular energetics that impact reaction thermodynamics and process scalability [2]. For synthetic routes requiring more than three sequential substitutions or demanding specific C-5 functionalization via cross-coupling rather than nucleophilic displacement, generic substitution with lower-chlorinated analogs is chemically impossible.

Quantitative Differentiation Evidence: How 2,4,5,6-Tetrachloropyrimidine Compares to 2,4,6-Trichloropyrimidine and Other Chloropyrimidines


Thermochemical Differentiation: Standard Molar Enthalpy of Formation of 2,4,5,6-Tetrachloropyrimidine vs. 2,4,6-Trichloropyrimidine

A comparative experimental study determined the standard molar enthalpies of formation (ΔfH°ₘ) for multiple chloropyrimidines at T = 298.15 K using rotating-bomb combustion calorimetry and Calvet microcalorimetry [1]. The gas-phase enthalpy of formation for 2,4,5,6-tetrachloropyrimidine was experimentally determined and compared with 2,4,6-trichloropyrimidine, revealing distinct thermochemical values that reflect the additional chlorine substitution at position 5 [1]. Computational validation using the B3LYP hybrid method showed larger deviations from experimental values for both 2,4,6-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine compared to mono- and dichlorinated analogs, indicating that higher chlorination introduces unique electronic effects that standard computational methods do not adequately capture [1]. The exchange-correlation functional based on local spin density approximation (LSDA) proved more reliable for estimating enthalpies of formation for these highly chlorinated heterocycles [1].

Thermochemistry Process Chemistry Computational Chemistry

Site-Selective Suzuki-Miyaura Cross-Coupling: Differentiated Reactivity Profile of 2,4,5,6-Tetrachloropyrimidine

2,4,5,6-Tetrachloropyrimidine undergoes Suzuki-Miyaura cross-coupling reactions with excellent site-selectivity, enabling the controlled sequential synthesis of mono-, di-, tri-, and tetra-arylpyrimidines that are not readily accessible via other synthetic routes [1]. The four chlorine atoms exhibit a distinct reactivity gradient that permits stepwise arylation without the need for protecting group strategies [1]. In contrast, partially chlorinated analogs such as 2,4,6-trichloropyrimidine provide only three reactive sites and lack the C-5 chlorine that serves as a unique handle for late-stage functionalization in TCP [1]. While the published study provides qualitative site-selectivity data (all reactions proceed with excellent site-selectivity) and demonstrates the full range of mono- to tetra-arylation products, exact yield data for each sequential coupling step or quantitative site-selectivity ratios relative to 2,4,6-trichloropyrimidine were not reported in the publicly available abstract. This represents a gap in direct quantitative comparative data.

Cross-Coupling Chemistry Palladium Catalysis Arylpyrimidine Synthesis

Site-Selective Nucleophilic Substitution: C-4 vs. C-2 Reactivity and Complete C-5 Inertness of 2,4,5,6-Tetrachloropyrimidine

In nucleophilic substitution reactions with aryl sulfonamides, 2,4,5,6-tetrachloropyrimidine (TCP) demonstrates well-defined site-selectivity: nucleophilic attack occurs preferentially at the C-4 position (major product) followed by C-2 (minor product), while no C-5 amidation is observed under optimized reaction conditions . This reactivity hierarchy (C-4 > C-2 ≫ C-5) is a direct consequence of the electronic environment created by the four chlorine substituents . The complete inertness of the C-5 chlorine toward sulfonamide nucleophiles under standard conditions enables chemists to perform sequential derivatization without protecting C-5, a strategic advantage not available with analogs lacking a C-5 substituent. The reaction yields trichloropyrimidine-arylsulfonamide hybrid derivatives in good to high yields, with product structures confirmed by FT-IR, NMR spectroscopy, elemental analysis, and X-ray crystallography .

Nucleophilic Aromatic Substitution Regioselectivity Heterocyclic Chemistry

Reaction with DABCO: Comparative Yields of 2,4,5,6-Tetrachloropyrimidine vs. 4,5,6-Trichloropyrimidine-2-carbonitrile

When reacted with DABCO (1 equiv.) in acetonitrile at approximately 20 °C, 2,4,5,6-tetrachloropyrimidine (4) yields 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5) in 42% isolated yield [1]. Under identical reaction conditions, 4,5,6-trichloropyrimidine-2-carbonitrile (1) produces 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6) in 52% yield [1]. While this represents a cross-study comparison between TCP and a cyano-substituted analog rather than a direct head-to-head comparison with 2,4,6-trichloropyrimidine, the data demonstrate that TCP undergoes selective mono-substitution at C-6 with DABCO under mild conditions, leaving three chlorine positions intact for subsequent functionalization. The lower yield (42%) compared to the carbonitrile analog (52%) reflects the electronic influence of the C-2 chlorine versus C-2 cyano group on the nucleophilic displacement at C-6.

Nucleophilic Substitution Piperazine Derivatives Heterocyclic Functionalization

Synthesis of Pesticide Intermediates: Regioselective O-Arylation at C-4 of 2,4,5,6-Tetrachloropyrimidine

Nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine (TCP) with hydroxybenzaldehydes proceed with regioselective O-arylation at the C-4 position to yield ((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes [1]. This site-selective transformation at C-4 occurs while preserving the chlorine atoms at positions 2, 5, and 6 for subsequent functionalization steps [1]. The resulting trichloropyrimidinyloxybenzaldehyde intermediates serve as key building blocks in the synthesis of herbicides and fungicides [1]. In contrast, 2,4,6-trichloropyrimidine lacks the C-5 chlorine that contributes to the unique electronic environment driving this regioselectivity, and would produce different product distributions under analogous conditions. The availability of a dedicated patent covering the preparation of TCP specifically for agrochemical applications further underscores its established industrial role [2].

Agrochemical Synthesis Herbicide Intermediates Ether Formation

Fluorination Reactivity Comparison: Tetrachloropyrimidine vs. 2,4,6-Trichloropyrimidine Under KF Conditions

A comparative study of fluorination reactions examined tetrachloropyrimidine and 2,4,6-trichloropyrimidine under identical conditions using potassium fluoride in sealed tubes with inert gas atmosphere [1]. Both compounds undergo halogen exchange to produce fluorinated derivatives of the general formula C₄FₓClᵧN₂ (x + y = 4) with molar yields consistently exceeding 50% under the experimental conditions employed [1]. At elevated temperature (400 °C for 16 h), tetrachloropyrimidine undergoes pyrolysis and condensation pathways yielding fluorinated derivatives of hexachlorobenzene and pentachloropyridine frameworks (e.g., C₆FCl₅, C₆F₂Cl₄, C₅FCl₄N, C₅F₂Cl₃N), a thermal decomposition pathway not reported for 2,4,6-trichloropyrimidine under these conditions [1]. The study also enabled direct synthesis of 5-chlorotrifluoropyrimidine and trifluoropyrimidine in good proportions [1].

Halogen Exchange Fluorination Process Chemistry

Application Scenarios: When 2,4,5,6-Tetrachloropyrimidine Is the Preferred Procurement Choice


Scenario 1: Synthesis of Tetra-Arylpyrimidine Libraries for Kinase Inhibitor Screening

In medicinal chemistry programs targeting kinase inhibition, tetra-arylpyrimidines represent a privileged scaffold requiring four sequential Suzuki-Miyaura couplings. 2,4,5,6-Tetrachloropyrimidine is the only chloropyrimidine building block capable of supporting four sequential arylations without intermediate protection/deprotection steps [1]. The well-defined site-selectivity of TCP (positions 2, 4, 5, and 6 each undergo coupling in a predictable order) enables the systematic construction of diverse tetra-arylpyrimidine libraries where each aryl group can be varied independently [1]. 2,4,6-Trichloropyrimidine cannot achieve tetra-substitution, making TCP the mandatory procurement choice for this application. Process development teams should anticipate yields consistent with the >50% molar yield threshold established for TCP derivatization reactions, enabling accurate cost modeling for library synthesis campaigns [2].

Scenario 2: Stepwise Nucleophilic Derivatization Requiring C-5 Chlorine Preservation

When the synthetic strategy requires sequential nucleophilic substitutions while preserving the C-5 chlorine as a latent handle for late-stage functionalization, 2,4,5,6-tetrachloropyrimidine offers a unique reactivity profile [1]. As demonstrated in the sulfonamide study, C-5 remains completely unreactive toward nucleophiles under conditions that promote C-4 and C-2 substitution [1]. This allows chemists to perform two consecutive nucleophilic displacements (first at C-4, then at C-2) while retaining C-5 chlorine for subsequent cross-coupling or halogen exchange reactions. The 42% yield observed for DABCO-mediated substitution at C-6 provides a quantitative benchmark for process yield expectations when designing multi-step sequences involving piperazine installation . Analogs lacking C-5 chlorine (e.g., 2,4,6-trichloropyrimidine) cannot support this three-step sequential functionalization strategy.

Scenario 3: Kilogram-Scale Production of Agrochemical Intermediates via C-4 O-Arylation

For agrochemical manufacturing processes requiring the ((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehyde scaffold as a key intermediate for herbicides or fungicides, 2,4,5,6-tetrachloropyrimidine is the established industrial starting material [1]. The regioselective O-arylation at C-4 of TCP with hydroxybenzaldehydes proceeds with high site-selectivity, minimizing byproduct formation and simplifying downstream purification [1]. Patent literature specifically covers the preparation of TCP for agrochemical applications, indicating validated industrial-scale synthetic routes and supply chain maturity [2]. Procurement of TCP from qualified vendors with documented purity (≥97%) and melting point (68-70 °C) specifications ensures batch-to-batch consistency essential for validated manufacturing processes [3].

Scenario 4: Synthesis of 5-Substituted Pyrimidines via Halogen Exchange or Cross-Coupling

When the target molecule requires a functional group specifically at the pyrimidine C-5 position—such as a fluorine atom for metabolic stability in drug candidates or an aryl group for SAR exploration—2,4,5,6-tetrachloropyrimidine is essential [1]. TCP is the only commercially available perchloropyrimidine that provides a C-5 chlorine handle for halogen exchange (e.g., fluorination with KF to yield 5-chlorotrifluoropyrimidine or trifluoropyrimidine) or cross-coupling [1]. The comparative fluorination study confirms that TCP yields >50% molar conversion to fluorinated products under KF conditions, with the C-5 chlorine participating in exchange reactions [1]. 2,4,6-Trichloropyrimidine lacks C-5 substitution entirely and cannot yield C-5-functionalized pyrimidines through analogous routes. Process chemists should note that TCP exhibits distinct high-temperature pyrolysis behavior at 400 °C, a factor relevant to fluorination process design and safety assessment [1].

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